molecular formula C19H24O2 B14693026 1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene CAS No. 33451-23-9

1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene

Katalognummer: B14693026
CAS-Nummer: 33451-23-9
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: FYYWDOFHPCMYRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two ethoxy groups attached to a benzene ring, making it a derivative of benzene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and purification techniques ensures the compound is produced with high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), under controlled temperatures.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethoxy-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-4-ethylbenzene: Contains an ethyl group instead of the propyl group.

    1-Ethoxy-4-nitrobenzene: Contains a nitro group, leading to different chemical properties.

Eigenschaften

CAS-Nummer

33451-23-9

Molekularformel

C19H24O2

Molekulargewicht

284.4 g/mol

IUPAC-Name

1-ethoxy-4-[1-(4-ethoxyphenyl)propyl]benzene

InChI

InChI=1S/C19H24O2/c1-4-19(15-7-11-17(12-8-15)20-5-2)16-9-13-18(14-10-16)21-6-3/h7-14,19H,4-6H2,1-3H3

InChI-Schlüssel

FYYWDOFHPCMYRC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)OCC)C2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.